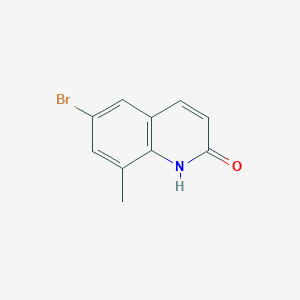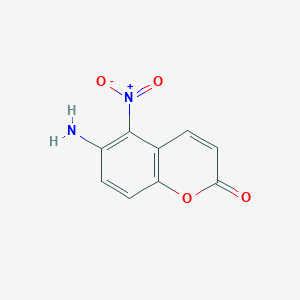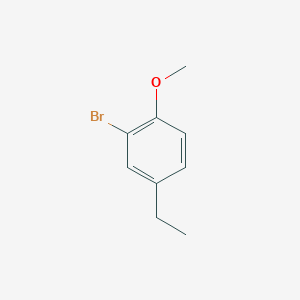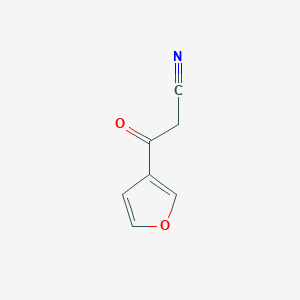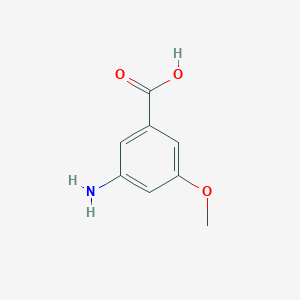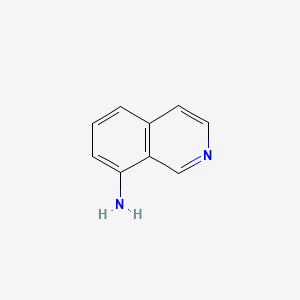
8-氨基异喹啉
概述
描述
8-Aminoisoquinoline: is an organic compound that belongs to the class of isoquinolines, which are heterocyclic aromatic compounds It is characterized by the presence of an amino group at the 8th position of the isoquinoline ring
科学研究应用
Chemistry: 8-Aminoisoquinoline is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, 8-Aminoisoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological targets, influencing cellular processes and signaling pathways .
Medicine: 8-Aminoisoquinoline and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their antimicrobial, anticancer, and antimalarial activities .
Industry: In the industrial sector, 8-Aminoisoquinoline is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications .
作用机制
- 8-AQ is the 8-amino derivative of quinoline . Its primary targets are not well-defined, but it has been explored for anti-malarial activity.
- Derivatives like primaquine, tafenoquine, and pamaquine have been tested for their effects against malaria parasites . Primaquine, in particular, is used to treat Plasmodium vivax and Plasmodium ovale malaria, although its exact mechanism remains unclear[1,3].
- The precise interaction of 8-AQ with its targets is not fully elucidated. However, mitochondria may be the biological target of primaquine .
- Primaquine accumulates within mitochondria, leading to swelling and structural changes in the inner membranes .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
生化分析
Biochemical Properties
8-Aminoisoquinoline plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form amides through reactions with carboxylic acids, facilitated by enzymes such as amide synthases. These interactions are essential for the formation of peptide bonds in proteins and other biochemical processes .
Cellular Effects
8-Aminoisoquinoline has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, which are critical for cell signaling. Additionally, 8-Aminoisoquinoline can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 8-Aminoisoquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 8-Aminoisoquinoline can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, 8-Aminoisoquinoline can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Aminoisoquinoline can change over time. The stability and degradation of 8-Aminoisoquinoline are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Aminoisoquinoline can degrade over time, leading to a decrease in its efficacy. Its initial effects on cellular function, such as changes in gene expression and enzyme activity, can be observed shortly after administration .
Dosage Effects in Animal Models
The effects of 8-Aminoisoquinoline vary with different dosages in animal models. At low doses, 8-Aminoisoquinoline can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
8-Aminoisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in redox reactions, where it acts as a substrate for enzymes such as cytochrome P450. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, 8-Aminoisoquinoline can be metabolized into different products, which can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of 8-Aminoisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of 8-Aminoisoquinoline in different cellular compartments. For instance, it can be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
8-Aminoisoquinoline exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 8-Aminoisoquinoline can localize to the nucleus, where it can interact with DNA and influence gene expression. Additionally, its localization to the endoplasmic reticulum can affect protein synthesis and folding .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinoline can be achieved through several methods. One common approach involves the nitration of isoquinoline to produce 8-nitroisoquinoline, followed by reduction to yield 8-Aminoisoquinoline. The nitration step typically employs concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using tin powder in the presence of hydrochloric acid .
Another method involves the amination of 8-chloroisoquinoline using ammonia or an amine source under suitable conditions. This reaction can be facilitated by the use of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of 8-Aminoisoquinoline may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 8-Aminoisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: The compound can be further reduced to produce tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
相似化合物的比较
8-Aminoquinoline: Similar to 8-Aminoisoquinoline but with a different ring structure.
8-Hydroxyquinoline: Another derivative of quinoline with a hydroxyl group at the 8th position.
Isoquinoline: The parent compound of 8-Aminoisoquinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness: 8-Aminoisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
isoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSYANXQYUJOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552671 | |
| Record name | Isoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23687-27-6 | |
| Record name | 8-Isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23687-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Isoquinolinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN57W99VQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-aminoisoquinoline in the synthesis of 5,8-isoquinolinedione as described in the research?
A1: 8-aminoisoquinoline serves as a crucial intermediate in the synthesis of 5,8-isoquinolinedione []. The process involves a three-step transformation starting from 5-hydroxyisoquinoline:
Q2: What spectroscopic data is available for 8-aminoisoquinoline and related compounds in this research?
A2: While the research doesn't directly provide spectroscopic data for 8-aminoisoquinoline itself, it does detail the analysis of several related isoquinoline derivatives [, ]. This analysis includes:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


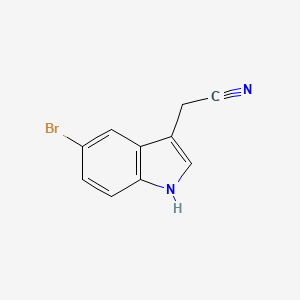
![5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1282596.png)
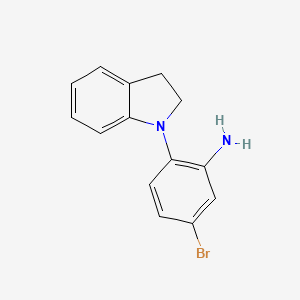
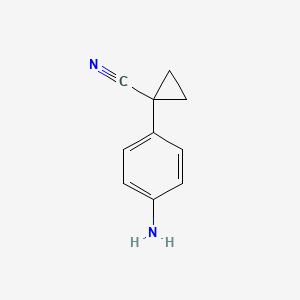
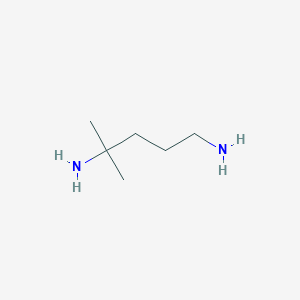
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
